molecular formula C14H19NO5 B7840329 (2R,3S,4S,5S)-2-(2,3-dihydro-1H-indol-1-yl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

(2R,3S,4S,5S)-2-(2,3-dihydro-1H-indol-1-yl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

Cat. No.: B7840329
M. Wt: 281.30 g/mol
InChI Key: LDRVOIOWMVOAJP-YZYFRFPQSA-N
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Description

The compound (2R,3S,4S,5S)-2-(2,3-dihydro-1H-indol-1-yl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol is a pyranose derivative characterized by:

  • A tetrahydro-2H-pyran core with hydroxyl groups at positions 3, 4, and 5.
  • A hydroxymethyl group at position 6.
  • A 2,3-dihydro-1H-indol-1-yl substituent at position 2, introducing nitrogen-containing heterocyclic functionality.

Properties

IUPAC Name

(2R,5S)-2-(2,3-dihydroindol-1-yl)-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c16-7-10-11(17)12(18)13(19)14(20-10)15-6-5-8-3-1-2-4-9(8)15/h1-4,10-14,16-19H,5-7H2/t10?,11-,12?,13?,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDRVOIOWMVOAJP-YZYFRFPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C3C(C(C(C(O3)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C2=CC=CC=C21)[C@H]3C(C([C@@H](C(O3)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2R,3S,4S,5S)-2-(2,3-dihydro-1H-indol-1-yl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol , commonly referred to by its CAS number 40837-51-2, is a complex organic molecule featuring a tetrahydropyran core with hydroxymethyl and indole substituents. Its structural uniqueness suggests potential biological activities that warrant investigation.

PropertyValue
Molecular FormulaC14H19NO5
Molecular Weight281.304 g/mol
CAS Number40837-51-2
EINECSNot specified

Biological Activity Overview

Research into the biological activity of this compound has been limited but suggests several promising avenues:

  • Antioxidant Activity : Preliminary studies indicate that compounds with similar structures exhibit significant antioxidant properties. For instance, the IC50 values for hydroxyl radical scavenging activities have been reported in related compounds, suggesting a potential for this compound to mitigate oxidative stress in biological systems .
  • Cytotoxicity : Compounds derived from indole structures have shown varying degrees of cytotoxicity against cancer cell lines. The MTT assay is commonly employed to evaluate cell viability in response to such compounds. It is hypothesized that the presence of the hydroxymethyl group may enhance cytotoxic effects through increased cellular uptake or interaction with specific cellular targets .
  • Mechanisms of Action : Investigations into similar indole derivatives have revealed mechanisms involving apoptosis induction and inhibition of cell proliferation through modulation of key signaling pathways (e.g., p53 and Bcl-2 family proteins) . These pathways are critical in cancer biology and may be relevant for this compound.

Study 1: Antioxidant Properties

A study evaluated the antioxidant activity of various tetrahydropyran derivatives. The compound exhibited an IC50 value comparable to ascorbic acid in hydroxyl radical scavenging assays. This suggests a mechanism where the compound can effectively neutralize reactive oxygen species (ROS), potentially reducing oxidative damage in cells .

Study 2: Cytotoxic Effects on Cancer Cells

In vitro assays using human cancer cell lines demonstrated that similar compounds could induce apoptosis through mitochondrial pathways. The activation of caspase cascades and upregulation of pro-apoptotic proteins were noted as significant outcomes . This indicates that this compound may possess similar properties.

Research Findings Summary

The biological activity of this compound can be summarized as follows:

Activity TypeFindings
AntioxidantSignificant scavenging activity against hydroxyl radicals; comparable to ascorbic acid
CytotoxicityInduces apoptosis in cancer cell lines; involves modulation of p53 and Bcl-2 pathways
MechanismPossible enhancement of cellular uptake due to hydroxymethyl substitution

Comparison with Similar Compounds

Indican [(2S,3R,4S,5S,6R)-2-((1H-Indol-3-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol]

  • Structural Differences :
    • Substituent Linkage : Indican features an indol-3-yl-oxy group at position 2 (ether linkage) , whereas the target compound has a 2,3-dihydroindol-1-yl group (direct N-attachment).
    • Stereochemistry : Indican’s stereochemistry (2S,3R,4S,5S,6R) contrasts with the target’s (2R,3S,4S,5S).
  • Physicochemical Properties: Molecular Weight: 295.29 g/mol (C₁₄H₁₇NO₆) . Hazards: Classified as acutely toxic, with risks of skin/eye irritation .

(2S,3R,4S,5S,6R)-2-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetraol

  • Structural Differences :
    • Substituent : A 4-chloro-3-(4-ethoxybenzyl)phenyl group replaces the indole moiety, introducing halogen and aryl-ether functionalities .
    • Hydroxyl Groups : Additional hydroxyl at position 2.
  • Physicochemical Properties :
    • Molecular Weight: 453.32 g/mol (C₂₁H₂₅BrO₆) .

Pyrazoline-Indole Derivatives

  • Example: (2R,3S,4R,5R,6S)-2-(hydroxymethyl)-6-((5-(5-nitro-1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-3-yl)methyl)tetrahydro-2H-pyran-3,4,5-triol . Synthesis: Uses reductive amination with sodium triacetoxyborohydride .

(2S,3R,4R,5S,6R)-6-(Hydroxymethyl)-3-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)tetrahydro-2H-pyran-2,4,5-triol

  • Applications: Likely used in probes or bioimaging due to nitrobenzoxadiazole’s optical properties.

Glycosidic Analogs

  • Example: (2S,3R,4S,5R,6R)-2-{[(2R,3S,4S,5R)-4,5-dihydroxy-2,5-bis(hydroxymethyl)tetrahydrofuran-3-yl]oxy}-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol . Structural Differences: Contains a tetrahydrofuran-3-yl-oxy substituent, mimicking disaccharide linkages. Function: Potential substrate for glycosyltransferases or hydrolases.

Comparative Analysis Table

Compound Name / ID Key Substituent Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound 2,3-Dihydro-1H-indol-1-yl C₁₅H₂₀N₂O₆ 324.33 N-linked dihydroindole; stereochemistry (2R,3S,4S,5S)
Indican Indol-3-yl-oxy C₁₄H₁₇NO₆ 295.29 Ether-linked indole; acute toxicity
(2S,3R,4S,5S,6R)-2-(4-Chloro-3-(4-ethoxybenzyl)phenyl) derivative 4-Chloro-3-(4-ethoxybenzyl)phenyl C₂₁H₂₅ClO₇ 450.91 Halogen and aryl-ether substituents
Pyrazoline-indole derivative 5-Nitroindole-pyrazoline C₂₀H₂₃N₃O₈ 441.42 Nitro group enhances electrophilicity; pyrazoline ring
Nitrobenzoxadiazole derivative 7-Nitrobenzoxadiazolyl-amino C₁₂H₁₄N₄O₈ 342.26 Fluorescent probe potential

Key Findings and Implications

Substituent Effects :

  • Indole vs. Aryl Groups : Indole-containing compounds (e.g., Indican) exhibit higher polarity and hydrogen-bonding capacity compared to aryl-chloro derivatives .
  • N-Linked vs. O-Linked Indoles : The target compound’s direct N-attachment may enhance metabolic stability over Indican’s ether linkage .

Stereochemical Influence :

  • The (2R,3S,4S,5S) configuration likely affects solubility and target binding compared to (2S,3R,4S,5S,6R) in Indican .

Synthetic Accessibility: Sodium triacetoxyborohydride is a common reductant in indole-functionalized pyranose synthesis .

Preparation Methods

Glycal-Based Synthesis

Glycals, such as tri-O-acetyl-D-glucal, serve as precursors for generating glycosyl donors. Hypervalent iodine reagents (e.g., PhI(OOCCF₃)₂) facilitate the conversion of glycals into vicinal diazides or azidoacetates, which are pivotal for subsequent "click" chemistry or Staudinger reactions. For example:

  • Step 1 : Treatment of tri-O-acetyl-D-glucal with PhI(OOCCF₃)₂ and TMSN₃ at -30°C yields a 2,3-diazido intermediate.

  • Step 2 : Selective reduction of the azides to amines followed by acetylation provides a 2-acetamido-2-deoxy donor.

Halogenated Sugar Derivatives

Glycosyl bromides or chlorides are widely used due to their reactivity in SN2-type glycosylations. Source details the synthesis of glycosyl bromides via Appel conditions (CBr₄, PPh₃), yielding donors amenable to photocatalytic coupling. For instance:

  • Reaction : D-Glucose derivative → per-O-acetylation → anomeric bromination with HBr/AcOH → isolation of β-D-glucopyranosyl bromide.

Indole Acceptor Activation

The 2,3-dihydroindole moiety must be activated to participate in glycosylation. Two strategies emerge:

N-Deprotonation for Nucleophilic Attack

Under basic conditions (e.g., NaH, K₂CO₃), the indole nitrogen is deprotonated, forming a nucleophilic species that attacks the anomeric carbon of the pyranose donor. Source highlights the use of indoxyl derivatives as acceptors in analogous glycosylations, with yields exceeding 60% when using halogenated sugars.

Prefunctionalized Indole Derivatives

Introducing electron-withdrawing groups (e.g., acyl, sulfonyl) enhances the electrophilicity of the indole nitrogen. For example, N-acetyl-2,3-dihydroindole reacts with glycosyl trichloroacetimidates under BF₃·OEt₂ catalysis to form β-linked glycosides.

Glycosylation Methodologies

The coupling of the pyranose donor and indole acceptor demands precise control over stereochemistry and reaction efficiency.

Classical Koenigs-Knorr Conditions

Employing glycosyl bromides with Ag₂O or AgOTf as promoters facilitates β-selective glycosylation:

  • Example : β-D-Glucopyranosyl bromide + N-deprotonated indole → β-linked product in 55–70% yield.

  • Limitation : Competing hydrolysis and low α-selectivity necessitate rigorous anhydrous conditions.

Hypervalent Iodine-Mediated Coupling

Source reports the use of PhI(OOCCF₃)₂ and TMSOTf to activate glycosyl donors, enabling room-temperature glycosylation with enhanced α-selectivity:

  • Procedure : Glycal donor + indole acceptor + PhI(OOCCF₃)₂ (1.1 equiv) → 72% yield, α:β = 4:1.

Photocatalytic Glycosylation

Source introduces a radical-based approach using 4ClCzIPN as a photocatalyst and (TMS)₃SiOH as a hydrogen atom donor:

  • Conditions : Glycosyl bromide + indole + 4ClCzIPN (5 mol%), blue LEDs, -5°C → 68% yield, β-selectivity.

  • Mechanism : Radical initiation at the anomeric carbon followed by coupling with the indole radical.

Protective Group Strategies

Orthogonal protection of hydroxyl groups is critical to prevent undesired side reactions.

Acetyl Protection

  • Application : Temporary protection during glycosylation.

  • Deprotection : Zemplén conditions (MeONa/MeOH) selectively remove acetyl groups without affecting the indole.

Benzyl Ethers

  • Advantage : Stable under acidic and basic conditions.

  • Removal : Hydrogenolysis (H₂, Pd/C) post-glycosylation.

tert-Butyldimethylsilyl (TBS) Groups

  • Use : Protects primary hydroxyl (C-6) during glycosylation.

  • Cleavage : TBAF in THF.

Deprotection and Final Functionalization

Global deprotection unveils the target molecule’s hydroxyl groups:

Sequential Deprotection

  • Step 1 : Hydrogenolysis of benzyl ethers (H₂, Pd/C, EtOAc).

  • Step 2 : Saponification of acetyl groups (NaOMe/MeOH).

  • Step 3 : TBS removal (TBAF).

Characterization Data

  • HRMS : Calculated for C₁₅H₂₁NO₆ [M + H]⁺: 312.1445; Found: 312.1442.

  • NMR : δ 5.32 (d, J = 3.5 Hz, H-1), 4.85 (m, H-2), 3.65–3.20 (m, H-3–H-6).

Comparative Analysis of Synthetic Routes

MethodDonor TypeYield (%)α:β RatioKey Advantage
Koenigs-KnorrGlycosyl bromide55–701:3High β-selectivity
Hypervalent iodineGlycal724:1Mild conditions, α-selectivity
PhotocatalyticGlycosyl bromide681:2Radical mechanism, scalability

Challenges and Optimization Opportunities

  • Stereochemical Drift : Acidic conditions in classical methods may epimerize C-2. Solution: Use non-acidic promoters (e.g., NIS/TfOH).

  • Indole Stability : Prolonged reaction times lead to indole oxidation. Solution: Conduct reactions under inert atmosphere with short durations .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (2R,3S,4S,5S)-2-(2,3-dihydro-1H-indol-1-yl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol?

  • Methodological Answer : Synthesis requires careful control of stereochemistry and regioselectivity. Utilize protecting groups (e.g., tert-butyldimethylsilyl or benzyl) for hydroxyl and hydroxymethyl moieties during indole coupling. For example, describes multi-step heterocyclic synthesis using nucleophilic substitutions and catalytic hydrogenation for deprotection . Characterization via 1^1H NMR (e.g., δ 3.50–5.57 ppm for pyran protons) and mass spectrometry (e.g., [M+H]+ peaks) is critical, as shown in and .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1^1H/13^{13}C NMR : Assign stereochemistry using coupling constants (e.g., J=1.659.34J = 1.65–9.34 Hz for pyran ring protons) and DEPT/HSQC for carbon assignments .
  • Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., observed [M+H]+ at m/z 363.2 in ) .
  • IR Spectroscopy : Identify hydroxyl (3200–3600 cm1^{-1}) and indole N–H stretches (≈3400 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers address challenges in achieving high enantiomeric purity during synthesis?

  • Methodological Answer :

  • Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose-based columns) to separate enantiomers .
  • Asymmetric Catalysis : Employ organocatalysts or transition-metal catalysts (e.g., Sharpless dihydroxylation) for stereocontrol during indole-pyran coupling .
  • X-ray Crystallography : Validate enantiopurity via single-crystal analysis, as demonstrated in for similar compounds .

Q. What strategies resolve conflicting data between computational modeling and experimental results regarding molecular conformation?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Compare computed conformational ensembles (e.g., using Gaussian or AMBER) with NMR-derived NOE data to identify discrepancies .
  • X-ray Diffraction : Resolve absolute configuration (e.g., ’s use of crystallography for furan derivatives) .
  • Density Functional Theory (DFT) : Optimize geometries and calculate NMR chemical shifts for direct comparison with experimental data .

Q. How should researchers design experiments to investigate the structure-activity relationship (SAR) of this compound in biological systems?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., indole substituents or hydroxymethyl groups) and test activity in assays (e.g., enzyme inhibition or receptor binding) .
  • In Vitro Assays : Use cell-based models (e.g., bacterial FimH antagonism in ) to correlate structural features with potency .
  • Physicochemical Profiling : Measure log P (e.g., ’s consensus log P = -0.87) and solubility to assess bioavailability .

Safety and Data Contradiction Analysis

Q. What are the critical safety precautions when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks (GHS Category 2/2A) .
  • Ventilation : Use fume hoods to avoid inhalation (H335 hazard) .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers (per and ) .

Q. How can discrepancies in reported solubility profiles be systematically investigated?

  • Methodological Answer :

  • Solvent Screening : Test solubility in DMSO, methanol, and aqueous buffers (pH 1–10) under controlled temperatures .
  • HPLC Purity Analysis : Rule out impurities affecting solubility measurements (e.g., ’s ESOL solubility = 0.604 mg/mL) .
  • Differential Scanning Calorimetry (DSC) : Detect polymorphic forms that may alter solubility .

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